molecular formula C14H10O3 B12887338 1-(8-Hydroxydibenzofuran-2-yl)ethanone CAS No. 744253-95-0

1-(8-Hydroxydibenzofuran-2-yl)ethanone

Cat. No.: B12887338
CAS No.: 744253-95-0
M. Wt: 226.23 g/mol
InChI Key: PYFVVRGWNYMJHN-UHFFFAOYSA-N
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Description

1-(8-Hydroxydibenzofuran-2-yl)ethanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is characterized by the presence of a hydroxyl group and an ethanone group attached to the dibenzofuran core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxydibenzofuran-2-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves the use of microwave-assisted synthesis (MWI). This technique has been shown to be efficient in producing complex benzofuran compounds with high purity and yield . The use of microwave irradiation accelerates the reaction process and enhances the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxydibenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(8-Hydroxydibenzofuran-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Hydroxydibenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-(8-Hydroxydibenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

744253-95-0

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

1-(8-hydroxydibenzofuran-2-yl)ethanone

InChI

InChI=1S/C14H10O3/c1-8(15)9-2-4-13-11(6-9)12-7-10(16)3-5-14(12)17-13/h2-7,16H,1H3

InChI Key

PYFVVRGWNYMJHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)O

Origin of Product

United States

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